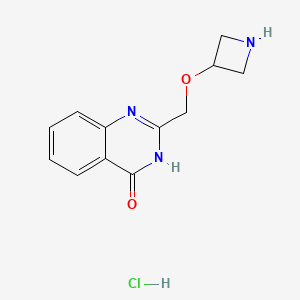

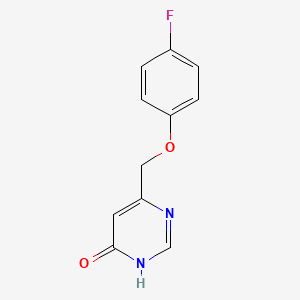

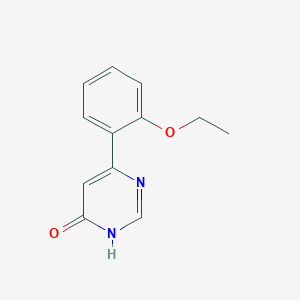

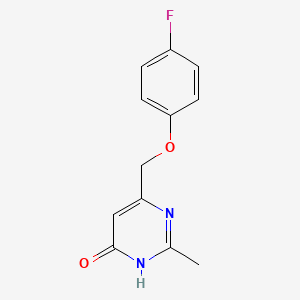

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol

Overview

Description

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More research is needed to find the specific synthesis process for 6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol.Scientific Research Applications

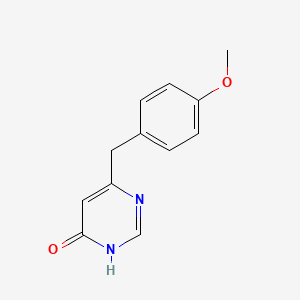

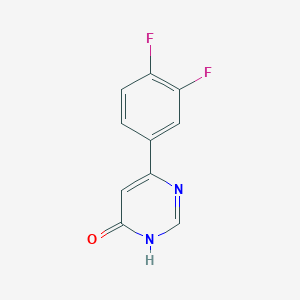

Medicinal Chemistry

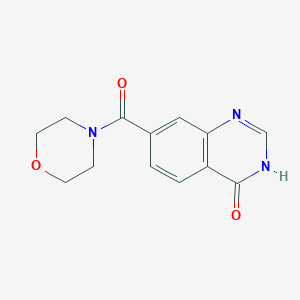

- Application : This compound has been used in the synthesis of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .

- Methods : The target compounds were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .

- Results : Compounds 1d and 1e possessing terminal arylamide moiety exerted superior potencies than Sorafenib against different cancer cell lines . For instance, the IC50 value of compound 1e against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

Antifungal Research

- Application : Pyrimidine derivatives, including “6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol”, have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi .

- Methods : All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

- Results : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

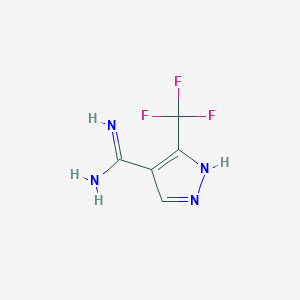

Antitrypanosomal and Antiplasmodial Activities

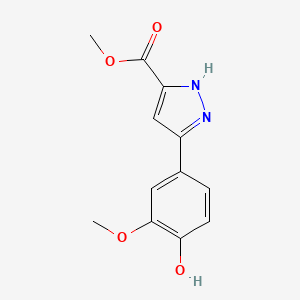

- Application : This compound has been used in the synthesis of new 2-aminopyrimidine derivatives, which have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods : The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol”, have been used in the agrochemical and pharmaceutical industries .

- Methods : The synthesis of TFMP derivatives involves a series of chemical reactions, including vapor-phase reactions .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Pyrimido[4,5-d]pyrimidines

- Application : This compound has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives .

- Methods : The synthesis of these derivatives involves a series of chemical reactions, including acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .

- Results : The synthesized pyrimido[4,5-d]pyrimidines exhibited varied biological activity, including antiproliferative, antioxidant, antiinflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .

Synthesis of 4-Methyl-6-(4-methylphenyl)-2-(pyrrolidin-1-yl)pyrimidine

- Application : “6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol” has been used in the synthesis of 4-Methyl-6-(4-methylphenyl)-2-(pyrrolidin-1-yl)pyrimidine .

- Methods : The synthesis involves a series of chemical reactions, including reaction of 400 mg of 5c (1.52 mmol) in 15 cm 3 of dry THF with 651 mg of pyrrolidine (9.15 mmol) .

- Results : The reaction yielded 371 mg of 7c (96%) .

Safety And Hazards

The safety data sheet for pyrimidin-4-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

4-[(4-fluorophenoxy)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)16-6-9-5-11(15)14-7-13-9/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCVFZUTRRYPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((4-Fluorophenoxy)methyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

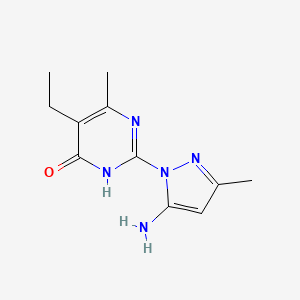

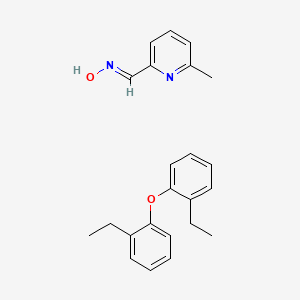

![3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1493725.png)